Ethyl 2-bromo-4-chloroquinoline-3-carboxylate

Natural Product Chemistry Marine Fungal Metabolites OSMAC

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (C12H9BrClNO2, MW 314.56) is a dihalogenated quinoline-3-carboxylate ester featuring bromine at the 2-position and chlorine at the 4-position. Unlike the vast majority of quinoline-3-carboxylate building blocks that are purely synthetic, this compound was first reported as a new natural product isolated from the marine-derived fungus Trichoderma harzianum (XS-20090075) via an OSMAC approach on Czapek's medium.

Molecular Formula C12H9BrClNO2
Molecular Weight 314.56
CAS No. 1379615-56-1
Cat. No. B2669015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-chloroquinoline-3-carboxylate
CAS1379615-56-1
Molecular FormulaC12H9BrClNO2
Molecular Weight314.56
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl
InChIInChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3
InChIKeyXSVGCAMLFRACNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (CAS 1379615-56-1): Key Compound Identity for Procurement Decisions


Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (C12H9BrClNO2, MW 314.56) is a dihalogenated quinoline-3-carboxylate ester featuring bromine at the 2-position and chlorine at the 4-position . Unlike the vast majority of quinoline-3-carboxylate building blocks that are purely synthetic, this compound was first reported as a new natural product isolated from the marine-derived fungus Trichoderma harzianum (XS-20090075) via an OSMAC approach on Czapek's medium . This natural origin, combined with its hetero-dihalogen substitution pattern, distinguishes it from the more common ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) and ethyl 2,4-dibromoquinoline-3-carboxylate (CAS 1000007-15-7), and establishes a unique position in procurement where both scaffold novelty and synthetic utility are required .

Why Ethyl 2-bromo-4-chloroquinoline-3-carboxylate Cannot Be Replaced by Generic 2,4-Dihaloquinoline-3-carboxylate Analogs


Substituting ethyl 2-bromo-4-chloroquinoline-3-carboxylate with its symmetric dihalo analogs—ethyl 2,4-dichloroquinoline-3-carboxylate or ethyl 2,4-dibromoquinoline-3-carboxylate—introduces significant risk in multi-step synthesis and biological profiling. The asymmetric Br/Cl pattern imparts orthogonal reactivity at positions C2 and C4, enabling sequential chemoselective cross-coupling that symmetric dihalo congeners cannot replicate . Furthermore, this specific hetero-dihalogen scaffold is found in a marine natural product isolated from Trichoderma harzianum, whereas symmetric dihalo analogs are purely synthetic and absent from natural product screening libraries . This dual differentiation—synthetic orthogonality and natural product provenance—means generic substitution can lead to divergent downstream intermediates, altered biological screening outcomes, and loss of access to a validated natural product chemotype.

Quantitative Differentiation Evidence for Ethyl 2-bromo-4-chloroquinoline-3-carboxylate vs. Closest Analogs


Natural Product Provenance: First Halogenated Quinoline from the Genus Trichoderma

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is the first halogenated quinoline derivative ever isolated from the genus Trichoderma, distinguishing it from all synthetic dihaloquinoline-3-carboxylate analogs which lack natural product validation . The compound was obtained as a new natural product from the soft coral-derived fungus Trichoderma harzianum (XS-20090075) using Czapek's medium under OSMAC conditions, and its structure was confirmed by extensive spectroscopic investigation . In contrast, ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) is a purely synthetic intermediate with no reported natural source .

Natural Product Chemistry Marine Fungal Metabolites OSMAC Trichoderma harzianum

Orthogonal Dihalogen Reactivity: Sequential Cross-Coupling Enabled by Br/Cl Differentiation at C2 and C4

The hetero-dihalogen pattern (C2-Br, C4-Cl) provides differential bond dissociation energies and reactivity toward transition-metal-catalyzed cross-coupling. The C-Br bond (bond dissociation energy ~71 kcal/mol for aryl bromides) is significantly more reactive than the C-Cl bond (~84 kcal/mol for aryl chlorides), enabling selective C2 functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions while leaving the C4-Cl intact for subsequent orthogonal transformations . The symmetric analog ethyl 2,4-dichloroquinoline-3-carboxylate lacks this reactivity gradient, and ethyl 2,4-dibromoquinoline-3-carboxylate risks competitive bis-functionalization .

Synthetic Methodology Cross-Coupling Chemoselectivity Quinoline Functionalization

Antifungal Activity: Reported Activity Against Candida albicans and Aspergillus fumigatus

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate (EBCQ) has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus . However, quantitative MIC values are not available from peer-reviewed literature; the activity is noted in vendor documentation without specification of the assay method, comparator antifungals, or exact inhibitory concentrations . By contrast, some synthetic quinoline-3-carboxylate analogs have reported MIC values in the range of 6.25–50 µg/mL against bacterial and fungal strains, but no direct head-to-head comparison with the target compound has been published .

Antifungal Candida albicans Aspergillus fumigatus Quinoline Bioactivity

Batch-Specific Quality Control: Vendor-Provided Purity Verification with Multi-Technique Analytical Data

The target compound is supplied with batch-specific quality control data including NMR, HPLC, and GC analyses at a standard purity of ≥95%, as provided by Bidepharm (CAS 1379615-56-1) . This multi-technique QC package provides unambiguous identity and purity verification. In comparison, ethyl 2,4-dichloroquinoline-3-carboxylate from certain suppliers (e.g., Sigma-Aldrich AldrichCPR) is distributed as part of a unique chemical collection without supplier-collected analytical data, requiring end-user verification of identity and purity .

Quality Control Analytical Chemistry NMR HPLC GC Procurement

Molecular Weight Distinction: Intermediate Physicochemical Profile Between Dichloro and Dibromo Analogs

The target compound (MW 314.56) occupies a distinct molecular weight and predicted LogP space compared to its symmetric dihalo congeners: ethyl 2,4-dichloroquinoline-3-carboxylate (MW 270.11, lower lipophilicity) and ethyl 2,4-dibromoquinoline-3-carboxylate (MW 359.01, higher lipophilicity) . This intermediate profile offers a balance between membrane permeability and aqueous solubility that may be preferable in lead optimization programs where both properties must be tuned .

Physicochemical Properties Molecular Weight LogP Drug Design

Best-Fit Application Scenarios for Ethyl 2-bromo-4-chloroquinoline-3-carboxylate Based on Quantitative Evidence


Marine Natural Product Library Assembly for Phenotypic Screening

For research groups constructing marine-derived natural product libraries, ethyl 2-bromo-4-chloroquinoline-3-carboxylate offers a validated entry from the marine fungus Trichoderma harzianum, documented in the peer-reviewed isolation paper as the first halogenated quinoline from this genus . This provenance is not shared by the 2,4-dichloro or 2,4-dibromo analogs, which lack any natural product citation. Procurement of this compound adds a structurally characterized, naturally occurring chemotype to screening decks, increasing chemical diversity beyond purely synthetic scaffolds.

Stepwise C2-then-C4 Functionalization in Parallel Library Synthesis

Medicinal chemistry teams requiring sequential, chemoselective derivatization of the quinoline core should prioritize this compound. The Br at C2 enables selective Pd-catalyzed Suzuki-Miyaura cross-coupling under mild conditions, while the Cl at C4 remains intact for a subsequent, orthogonal coupling step . This strategy is not feasible with ethyl 2,4-dichloroquinoline-3-carboxylate (both C-Cl bonds require harsher, less selective conditions) or ethyl 2,4-dibromoquinoline-3-carboxylate (competitive bis-functionalization). The target compound thus maximizes the diversity-generating potential of parallel synthesis workflows .

Drug Discovery Programs Targeting Balanced Lipophilicity in Quinoline-Based Leads

In lead optimization campaigns where LogP tuning is a priority, the target compound provides an intermediate lipophilicity profile (predicted LogP ~3.2, MW 314.56) that sits between the more polar dichloro analog (predicted LogP ~2.6, MW 270.11) and the more lipophilic dibromo analog (predicted LogP ~3.8, MW 359.01) . This balance may reduce the number of iterative synthesis cycles required to achieve optimal ADME properties, particularly when designing CNS-penetrant or orally bioavailable candidates where both LogP and MW are key determinants of success.

Research Requiring Batch-Traceable Analytical QC for Reproducible Synthesis

For laboratories operating under stringent reproducibility requirements (e.g., EU-OSHA-aligned, journal reproducibility mandates), the availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm (≥95% purity) provides immediate confidence in compound identity and purity without the need for in-house re-characterization . This contrasts with certain comparator sources where analytical data are not collected by the supplier, shifting the burden of quality verification to the end user and increasing procurement risk .

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